molecular formula C14H15NO6 B14188458 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(1R)-2-nitro-1-phenylethyl]- CAS No. 834917-37-2

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(1R)-2-nitro-1-phenylethyl]-

Cat. No.: B14188458
CAS No.: 834917-37-2
M. Wt: 293.27 g/mol
InChI Key: XTUFMIJJOUMASE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(1R)-2-nitro-1-phenylethyl]- is an organic compound with the molecular formula C14H15NO6 This compound is known for its unique structure, which includes a dioxane ring and a nitro-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(1R)-2-nitro-1-phenylethyl]- can be synthesized through a multi-step process. One common method involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . The reaction conditions typically require controlled addition of acetic anhydride to ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(1R)-2-nitro-1-phenylethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(1R)-2-nitro-1-phenylethyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(1R)-2-nitro-1-phenylethyl]- exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dioxane ring can also participate in ring-opening reactions, leading to the formation of reactive species that can modify biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(1R)-2-nitro-1-phenylethyl]- is unique due to the presence of the nitro-phenylethyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research in various fields.

Properties

CAS No.

834917-37-2

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

2,2-dimethyl-5-[(1R)-2-nitro-1-phenylethyl]-1,3-dioxane-4,6-dione

InChI

InChI=1S/C14H15NO6/c1-14(2)20-12(16)11(13(17)21-14)10(8-15(18)19)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3/t10-/m0/s1

InChI Key

XTUFMIJJOUMASE-JTQLQIEISA-N

Isomeric SMILES

CC1(OC(=O)C(C(=O)O1)[C@@H](C[N+](=O)[O-])C2=CC=CC=C2)C

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)C(C[N+](=O)[O-])C2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.